![molecular formula C10H8ClN3O2 B3071419 3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011354-08-7](/img/structure/B3071419.png)
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Vue d'ensemble
Description
“3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a research chemical with the CAS number 1011354-08-7 . It has a molecular weight of 237.64 and a molecular formula of C10H8ClN3O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The compound also contains a cyclopropyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . It has a topological polar surface area of 67.5, a rotatable bond count of 2, and an XLogP3 of 1.4 . It also has a complexity of 310 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been involved in the study of regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was explored, highlighting the versatility of pyrazolo[1,5-a]pyrimidines in organic synthesis (Drev et al., 2014).
Crystal and Biological Activity
- Research includes the synthesis and analysis of the crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives. Some of these compounds have demonstrated moderate anticancer activity, which may indicate potential biomedical applications (Lu Jiu-fu et al., 2015).
Reactivity and Derivative Formation
- Studies on the chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives have been conducted. These include investigations into reactions with various compounds, leading to the formation of novel derivatives, which could have implications for the development of new pharmaceuticals or materials (Kurihara et al., 1981).
Multicomponent Reactions
- Multicomponent reactions involving aminoazoles and pyrazolo[1,5-a]pyrimidine derivatives have been explored. These studies provide insights into the complex chemical interactions and potential for creating diverse chemical structures (Sakhno et al., 2008).
Synthesis under Specific Conditions
- There's research on synthesizing related pyrazolo[1,5-a]pyrimidine compounds under various conditions, like microwave irradiation. This explores efficient methods for synthesizing these compounds, which could be beneficial for industrial applications (Li Ming et al., 2005).
Antimicrobial Properties
- Some studies have focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, indicating potential for use in developing new antimicrobial agents (Gein et al., 2009).
Novel Synthetic Methods
- New methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives have been developed. These methods contribute to the field of synthetic chemistry, providing more efficient or environmentally friendly ways to produce these compounds (Takei et al., 1979).
Electrophilic Substitutions
- Research on electrophilic substitutions in pyrazolo[1,5-c]pyrimidine derivatives has been conducted, which is crucial for understanding the chemical behavior and potential applications of these compounds (Atta, 2011).
Propriétés
IUPAC Name |
3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-4-12-14-8(10(15)16)3-7(5-1-2-5)13-9(6)14/h3-5H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFIYQDQYNNIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




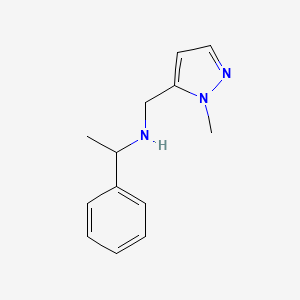

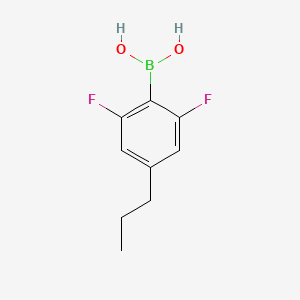
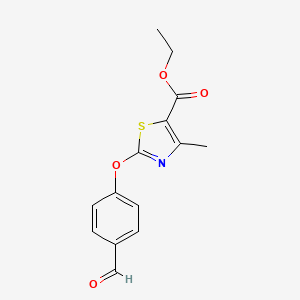
![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)

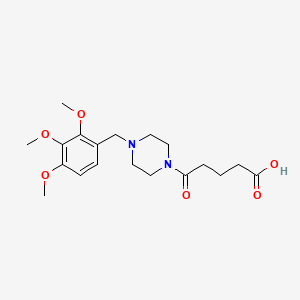
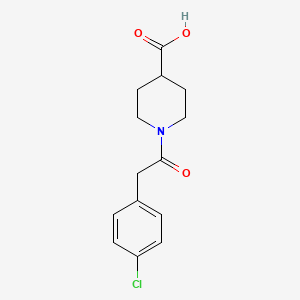
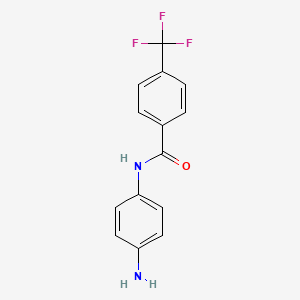
![6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071429.png)
![[6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3071442.png)
![3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071449.png)
![6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071452.png)